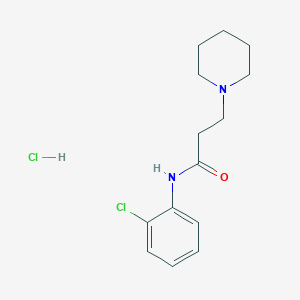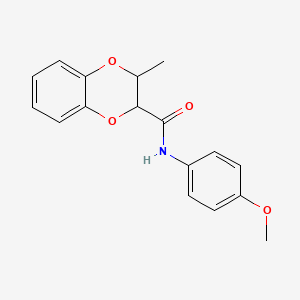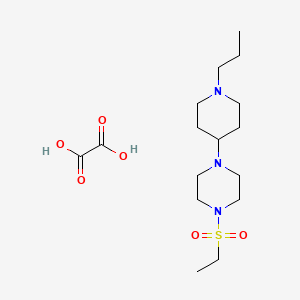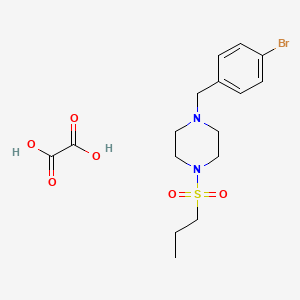
N-(2-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride
描述
N-(2-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride is a chemical compound that is commonly referred to as CPP. It is a synthetic compound that is used in scientific research for its ability to modulate the activity of certain receptors in the brain. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in learning and memory.
作用机制
CPP acts as a competitive antagonist of the N-(2-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride receptor by binding to the receptor's ion channel and preventing the influx of calcium ions into the cell. This inhibition of calcium influx can lead to a reduction in the excitotoxicity that is associated with certain neurological disorders.
Biochemical and Physiological Effects
CPP has been shown to have a variety of biochemical and physiological effects in animal models. It can modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It can also alter the activity of various enzymes and proteins involved in signal transduction pathways.
实验室实验的优点和局限性
One advantage of using CPP in laboratory experiments is its selectivity for the N-(2-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride receptor, which allows for more precise modulation of this receptor's activity. However, CPP can also have off-target effects on other receptors and ion channels, which can complicate data interpretation. Additionally, the use of CPP in animal models may not fully recapitulate the complex pathology of human neurological disorders.
未来方向
There are many potential future directions for research involving CPP. One area of interest is the development of more selective and potent N-(2-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride receptor antagonists that can be used as potential therapeutic agents for neurological disorders. Additionally, the use of CPP in combination with other compounds may enhance its neuroprotective effects and lead to new treatment strategies. Finally, the use of CPP in conjunction with advanced imaging techniques may provide new insights into the role of the this compound receptor in brain function and disease.
科学研究应用
CPP is used in scientific research to study the role of the N-(2-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride receptor in various physiological and pathological processes. It has been shown to have neuroprotective effects in models of stroke and traumatic brain injury, as well as potential therapeutic effects in psychiatric disorders such as depression and schizophrenia.
属性
IUPAC Name |
N-(2-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c15-12-6-2-3-7-13(12)16-14(18)8-11-17-9-4-1-5-10-17;/h2-3,6-7H,1,4-5,8-11H2,(H,16,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZYROGTLPKVEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-chloro-2-[3-oxo-3-(1-piperidinyl)propyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3946394.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946404.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(1-naphthyloxy)ethyl]acetamide](/img/structure/B3946409.png)
![4-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzoic acid](/img/structure/B3946412.png)
![N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B3946416.png)

![1-[4-(methylthio)benzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946425.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3946433.png)


![1-(3,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3946446.png)

